molecular formula C9H14O B14268126 Nona-2,5-dienal CAS No. 138558-80-2

Nona-2,5-dienal

Cat. No.: B14268126
CAS No.: 138558-80-2
M. Wt: 138.21 g/mol
InChI Key: RCVGYIQDISIYJQ-UHFFFAOYSA-N
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Description

Nona-2,5-dienal is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a nine-carbon chain with two double bonds located at the second and fifth positions. This compound is known for its distinct aroma and is often found in various natural sources, including certain types of plants and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,5-dienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of polyunsaturated fatty acids. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nona-2,5-dienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or epoxides.

    Reduction: Reduction reactions can convert it into saturated aldehydes or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or epoxides.

    Reduction: Yields saturated aldehydes or alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nona-2,5-dienal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studies have shown its role in plant defense mechanisms and its presence in certain pheromones.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and antioxidant activities.

    Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of certain polymers and resins.

Mechanism of Action

The mechanism of action of nona-2,5-dienal involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Nona-2,4-dienal: Another medium-chain fatty acid with double bonds at the second and fourth positions.

    Nona-2,6-dienal: Similar structure but with double bonds at the second and sixth positions.

    Nona-2,4,6-trienal: Contains three double bonds at the second, fourth, and sixth positions.

Uniqueness

Nona-2,5-dienal is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its specific aroma and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

138558-80-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-2,5-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h4-5,7-9H,2-3,6H2,1H3

InChI Key

RCVGYIQDISIYJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC=CC=O

Origin of Product

United States

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